![molecular formula C14H16N6O3 B10977649 (1-methyl-4-nitro-1H-pyrazol-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10977649.png)
(1-methyl-4-nitro-1H-pyrazol-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
The compound (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic molecule that features a pyrazole ring substituted with a nitro group and a methyl group, along with a piperazine ring substituted with a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common route starts with the nitration of a pyrazole derivative to introduce the nitro group. This is followed by the alkylation of the pyrazole ring to add the methyl group. The final step involves the coupling of the pyrazole derivative with a piperazine derivative that has been pre-functionalized with a pyridine group. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the nitro and pyridine groups can enhance binding affinity to specific biological targets .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise in preclinical studies as anti-inflammatory and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the pyridine and piperazine rings can enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
(5-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(PHENYL)METHANONE: Similar structure but with a phenyl group instead of a pyridine group.
2-(1-METHYL-1H-PYRAZOL-4-YL)MORPHOLINE: Similar pyrazole ring but with a morpholine ring instead of a piperazine ring.
Uniqueness
The uniqueness of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a pyridine-substituted piperazine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H16N6O3 |
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Molecular Weight |
316.32 g/mol |
IUPAC Name |
(1-methyl-4-nitropyrazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16N6O3/c1-17-10-11(20(22)23)13(16-17)14(21)19-8-6-18(7-9-19)12-4-2-3-5-15-12/h2-5,10H,6-9H2,1H3 |
InChI Key |
NHWRYPXSPXRRNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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